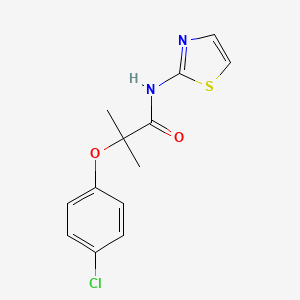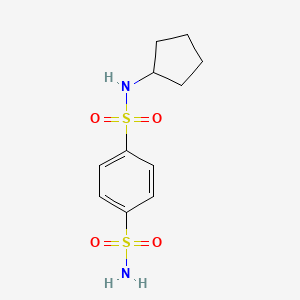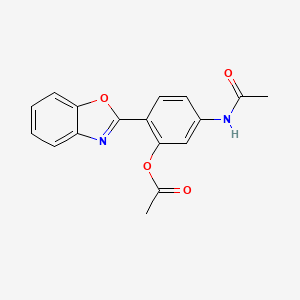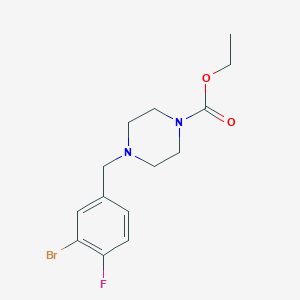![molecular formula C20H20N2OS B5848043 3-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]butanamide](/img/structure/B5848043.png)
3-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]butanamide, also known as compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiazole derivatives and has been shown to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Compound A has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. Compound A has also been studied for its potential use as a diagnostic tool for cancer and other diseases.
Wirkmechanismus
The exact mechanism of action of 3-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]butanamide A is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. Compound A has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Compound A has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and tumor growth in animal models. Compound A has also been shown to improve glucose tolerance and insulin sensitivity in obese mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]butanamide A in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a promising candidate for cancer therapy. However, one limitation of using 3-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]butanamide A in lab experiments is its low solubility in water, which can make it difficult to administer to animals.
Zukünftige Richtungen
There are many potential future directions for research on 3-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]butanamide A. One area of interest is its potential use as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration route for this 3-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]butanamide. Other potential future directions include exploring the use of 3-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]butanamide A as a diagnostic tool for cancer and other diseases, as well as investigating its potential use in treating other conditions such as diabetes and neurodegenerative diseases.
Conclusion
In conclusion, 3-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]butanamide, or 3-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]butanamide A, is a synthetic 3-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]butanamide that has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. Compound A has potential applications in cancer therapy, diagnostics, and other areas of medicine. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Synthesemethoden
The synthesis of 3-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]butanamide A involves a multi-step process that starts with the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminophenylbutyric acid to form 3-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]butanamide A. The final product is purified by recrystallization.
Eigenschaften
IUPAC Name |
3-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-14(2)11-19(23)21-17-10-6-9-16(12-17)18-13-24-20(22-18)15-7-4-3-5-8-15/h3-10,12-14H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEKZBPKAKRCQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5847980.png)
![N-cyclohexyl-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5847982.png)

![ethyl 5-methoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5847992.png)




![3-(3-methyl-2-thienyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B5848022.png)
![N-cyclohexyl-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5848030.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B5848035.png)


